Nrf2 (69-84)

Keap1-Nrf2 PPI Fluorescence Polarization Peptide Inhibitor

This full-length 16-mer (AFFAQLQLDEETGEFL) achieves an IC50 of 0.163 μM in Keap1-Nrf2 FP assays, a 21-fold improvement over the 9-mer ETGE fragment. Validated by co-crystallization (PDB: 2FLU), it is essential for accurate assay calibration, SPR benchmarking, and cell-penetrating Nrf2 activation. Substitute peptides compromise experimental validity.

Molecular Formula C86H124N18O28
Molecular Weight 1858.0 g/mol
Cat. No. B10822474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNrf2 (69-84)
Molecular FormulaC86H124N18O28
Molecular Weight1858.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N
InChIInChI=1S/C86H124N18O28/c1-43(2)35-57(98-76(121)53(25-30-64(88)106)93-73(118)47(8)91-79(124)59(38-49-19-13-10-14-20-49)101-82(127)60(97-72(117)46(7)87)39-50-21-15-11-16-22-50)80(125)95-54(26-31-65(89)107)77(122)99-58(36-44(3)4)81(126)102-62(41-70(115)116)84(129)96-55(28-33-68(111)112)75(120)94-56(29-34-69(113)114)78(123)104-71(48(9)105)85(130)90-42-66(108)92-52(27-32-67(109)110)74(119)100-61(40-51-23-17-12-18-24-51)83(128)103-63(86(131)132)37-45(5)6/h10-24,43-48,52-63,71,105H,25-42,87H2,1-9H3,(H2,88,106)(H2,89,107)(H,90,130)(H,91,124)(H,92,108)(H,93,118)(H,94,120)(H,95,125)(H,96,129)(H,97,117)(H,98,121)(H,99,122)(H,100,119)(H,101,127)(H,102,126)(H,103,128)(H,104,123)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H,131,132)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,71-/m0/s1
InChIKeyLUWNQRCIIOOCLS-ITDBXDHNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nrf2 (69-84) Peptide: A Keap1-Nrf2 Protein–Protein Interaction Inhibitor for Oxidative Stress Research


The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid, commonly designated Nrf2 (69-84), is a 16‑amino acid synthetic peptide corresponding to residues 69–84 of human Nuclear Factor Erythroid‑2‑related factor 2 (Nrf2) . This linear peptide contains the conserved DxETGE motif that mediates high‑affinity binding to the Kelch domain of Kelch‑like ECH‑associated protein 1 (Keap1), the primary negative regulator of Nrf2 [1]. By competitively disrupting the Keap1–Nrf2 interaction, Nrf2 (69-84) stabilizes Nrf2 and promotes its nuclear translocation, thereby activating antioxidant response element (ARE)‑driven gene expression [2]. The peptide serves as a validated tool compound for probing the Keap1–Nrf2 axis in oxidative stress, inflammation, and neurodegenerative disease models.

Why Nrf2 (69-84) Peptide Cannot Be Substituted by Shorter Nrf2 Fragments or Alternative Inhibitors


Nrf2 (69-84) occupies a distinct position within the Keap1‑Nrf2 inhibitor landscape because its 16‑amino acid sequence confers binding affinity and conformational stability that shorter ETGE‑containing peptides cannot replicate. Systematic structure–activity relationship (SAR) studies demonstrate that truncating the N‑terminal flanking residues (Ala‑Phe‑Phe‑Ala‑Gln‑Leu) results in a progressive loss of potency: the 9‑mer Nrf2 peptide (H‑LDEETGEFL‑OH) exhibits an IC50 of 3.48 μM, whereas the full‑length 16‑mer achieves an IC50 of 0.163 μM, representing a 21‑fold improvement [1]. Furthermore, while small‑molecule Keap1 inhibitors such as Keap1‑Nrf2‑IN‑1 (IC50 = 43 nM) offer alternative modalities, they differ fundamentally in binding mode, physicochemical properties, and target engagement profile. Consequently, substituting Nrf2 (69-84) with a shorter peptide or an unrelated chemical scaffold invalidates comparative studies and may lead to erroneous conclusions regarding Keap1‑Nrf2 interaction dynamics. The quantitative differentiation provided in Section 3 substantiates why this specific 16‑mer remains the reference standard for peptide‑based Keap1–Nrf2 PPI inhibition.

Quantitative Differentiation of Nrf2 (69-84) Peptide vs. Key Comparators


IC50 Comparison: 16‑mer Nrf2 (69-84) vs. 9‑mer Nrf2 Peptide in Fluorescence Polarization Assay

In a fluorescence polarization competition assay using 100 nM Keap1 Kelch domain and 10 nM FITC‑9mer Nrf2 peptide amide as probe, the 16‑mer Nrf2 (69-84) peptide (H‑AFFAQLQLDEETGEFL‑OH) exhibited an IC50 of 0.163 ± 0.011 μM. In contrast, the 9‑mer Nrf2 peptide (H‑LDEETGEFL‑OH) showed an IC50 of 3.48 ± 0.92 μM under identical conditions [1]. The 16‑mer is therefore 21‑fold more potent than the 9‑mer, and also surpasses the 10‑mer (0.272 μM), 11‑mer (0.298 μM), 12‑mer (0.249 μM), and 14‑mer (0.243 μM) [1]. This trend demonstrates that the full N‑terminal flanking sequence is essential for optimal Keap1 binding.

Keap1-Nrf2 PPI Fluorescence Polarization Peptide Inhibitor

Binding Affinity (Kd): Nrf2 (69-84) vs. Linear 7‑mer ETGE Peptide (GDEETGE)

Surface plasmon resonance (SPR) measurements reveal that the linear 7‑mer peptide GDEETGE binds to the Keap1 Kelch domain with a Kd of 4.3 μM [1]. In contrast, the 16‑mer Nrf2 (69-84) peptide achieves a Kd of 2.3 nM in a thermal stabilization assay, corresponding to an ~1,870‑fold higher affinity [2]. Even when compared to optimized cyclic heptapeptides such as c[GDEETGE] (Kd = 2.8 nM [3]), the linear 16‑mer maintains comparable nanomolar affinity while offering greater synthetic accessibility and lower manufacturing cost.

Surface Plasmon Resonance Kd Cyclic Peptide

Structural Basis for High Affinity: X‑ray Crystallography of 16‑mer Nrf2 Bound to Keap1 Kelch Domain

The crystal structure of the Keap1 Kelch domain in complex with the 16‑mer Nrf2 peptide (PDB: 2FLU) reveals that the peptide adopts a conformation featuring two short antiparallel β‑strands connected by two overlapping type I β‑turns, stabilized by the Asp77 and Thr80 residues within the DxETGE motif [1]. This extended interaction interface engages multiple Kelch repeat pockets (P1–P5) and accounts for the enhanced affinity observed with longer peptides. In comparison, the 9‑mer peptide (PDB: 1X2R) binds only a subset of these pockets, resulting in a less stable complex [2]. The structural data provide a mechanistic rationale for the SAR trends observed in binding assays.

X-ray Crystallography β-turn Binding Mode

Utility in High‑Throughput Screening: 16‑mer Nrf2 as a FRET‑Based Assay Probe

A steady‑state FRET assay was developed using YFP‑conjugated Keap1 Kelch domain and CFP‑conjugated 16‑mer Nrf2 peptide as the binding pair [1]. The assay was validated with unlabeled 7‑mer and 16‑mer Nrf2 peptides; the 16‑mer exhibited a Ki of 37.4 nM, whereas the 7‑mer showed negligible displacement at concentrations up to 100 μM [2]. This differential displacement capacity confirms that the 16‑mer is uniquely suited as a tracer in competitive binding assays designed to identify small‑molecule Keap1–Nrf2 PPI inhibitors.

FRET High-Throughput Screening Assay Development

Stability and Storage: Nrf2 (69-84) vs. Cyclic Peptide Inhibitors

According to vendor technical datasheets, Nrf2 (69-84) lyophilized powder is stable for 3 years at -20 °C and tolerates ambient temperature shipping for several days without degradation . In contrast, certain cyclic peptide Keap1 inhibitors (e.g., c[GDEETGE]) require more stringent handling and are typically provided in smaller quantities due to synthetic complexity . While no direct comparative stability study is available, the linear 16‑mer offers practical advantages in storage, shipping, and reconstitution that reduce logistical barriers for routine laboratory use.

Peptide Stability Storage Shipping

Validated Application Scenarios for Nrf2 (69-84) Peptide in Academic and Industrial Research


Positive Control for Keap1–Nrf2 Protein–Protein Interaction Inhibition Assays

The 16‑mer Nrf2 (69-84) peptide serves as the definitive positive control in fluorescence polarization (FP), FRET, and surface plasmon resonance (SPR) assays designed to measure disruption of the Keap1–Nrf2 interaction. Its well‑characterized IC50 (0.163 μM) and Ki (37.4 nM) provide a benchmark for validating assay sensitivity and for normalizing inter‑experimental variability [1]. Unlike shorter Nrf2 fragments, the 16‑mer fully displaces the labeled probe and generates a complete competition curve, enabling accurate determination of inhibitor potency.

Structural Biology Reference for Keap1‑Ligand Co‑Crystallization

Crystallographers and structural biologists utilize Nrf2 (69-84) as the reference ligand for co‑crystallization with the Keap1 Kelch domain. The high‑resolution structure (PDB: 2FLU) reveals the complete binding mode spanning all five Kelch repeat pockets, providing a template for fragment‑based drug design and for validating docking poses of novel small‑molecule inhibitors [2]. The extended β‑turn conformation of the 16‑mer cannot be recapitulated by shorter ETGE peptides, making the 16‑mer essential for studies requiring the full interaction interface.

Tool Compound for Investigating Nrf2‑Dependent Cytoprotective Pathways in Cellular Models

When conjugated to cell‑penetrating peptides (e.g., TAT or polyarginine sequences) or delivered via transfection, Nrf2 (69-84) can competitively displace endogenous Nrf2 from Keap1 in living cells, leading to Nrf2 stabilization and ARE‑driven gene expression [3]. This application is particularly valuable in neurodegenerative disease research (Parkinson's, Huntington's) and inflammation models where pharmacological Nrf2 activation is hypothesized to confer protection [4]. The 16‑mer's high intrinsic affinity ensures robust target engagement even at low intracellular concentrations.

Calibration Standard for High‑Throughput Screening Campaigns

Pharmaceutical and biotechnology screening groups employ Nrf2 (69-84) as a calibration standard to establish assay windows and to monitor day‑to‑day performance of automated Keap1–Nrf2 PPI screening platforms. The peptide's defined IC50 and consistent lot‑to‑lot reproducibility (validated by vendor quality control) make it a reliable reference material for Z‑factor determination and for normalizing data across multiple screening campaigns . The 16‑mer's stability under ambient shipping conditions further facilitates its use in multi‑site collaborative screening efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nrf2 (69-84)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.